molecular formula C26H31N3O4 B2377891 1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775482-34-2

1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2377891
CAS No.: 1775482-34-2
M. Wt: 449.551
InChI Key: IHYKHXGUSFGURD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-butoxybenzoyl group at the 1-position and a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety at the 4-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

(4-butoxyphenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-3-4-17-32-23-11-7-21(8-12-23)26(30)29-15-13-19(14-16-29)18-24-27-25(28-33-24)20-5-9-22(31-2)10-6-20/h5-12,19H,3-4,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYKHXGUSFGURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structure

The compound can be represented by the following structural formula:

  • Chemical Formula : C20_{20}H25_{25}N3_{3}O3_{3}
  • Molecular Weight : 357.43 g/mol

Structural Features

The structure features a piperidine ring substituted with both a butoxybenzoyl group and an oxadiazole moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The oxadiazole moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For example:

  • In Vitro Studies : Research has shown that derivatives with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is thought to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Apoptosis induction
A5498.3Cell cycle arrest

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties.

  • Studies on Bacterial Strains : Testing against common pathogens like Escherichia coli and Staphylococcus aureus revealed moderate antibacterial activity.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of a related compound in inducing apoptosis in cancer cells. The results demonstrated that treatment with the compound led to increased levels of pro-apoptotic markers and reduced levels of anti-apoptotic proteins.

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers tested the compound against various bacterial strains. The findings suggested that while the compound exhibited some activity, further optimization of its structure could enhance its efficacy.

Comparison with Similar Compounds

Research Findings and Implications

  • Its CF₃ group and morpholine substitution are critical for efficacy, suggesting that similar modifications in the target compound could enhance activity .
  • Synthetic Routes : Analogues are synthesized via coupling reactions (e.g., describes Buchwald-Hartwig amination for piperidine functionalization), implying the target compound may be prepared using analogous methods .
  • Physical Properties : The target compound’s molecular weight (447.53 g/mol) and formula (C26H29N3O4) align with typical drug-like molecules, though its melting point and solubility data are unavailable .

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